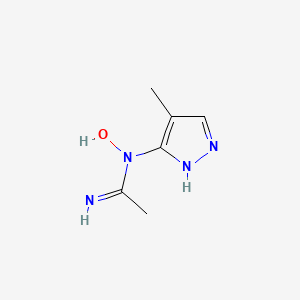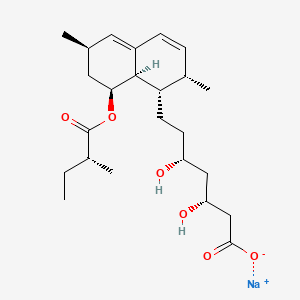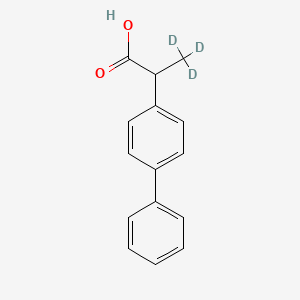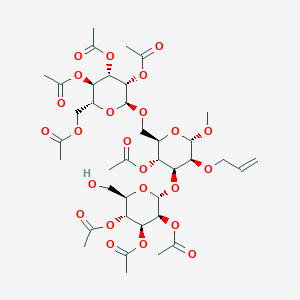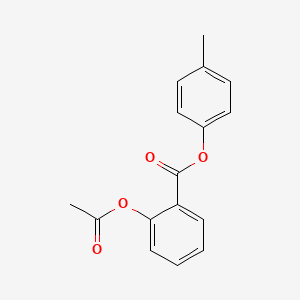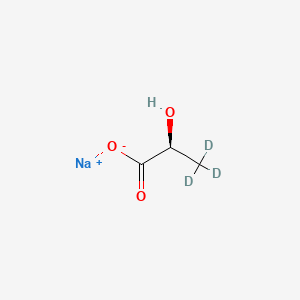
L-Milchsäure-d3-Natriumsalz
Übersicht
Beschreibung
L-Lactic Acid-d3 Sodium Salt, also known as Sodium (S)-2-hydroxypropanoate-d3, is a sodium salt of racemic or inactive lactic acid . It is a hygroscopic agent used intravenously as a systemic and urinary alkalizer . Upon metabolism, sodium lactate is converted to bicarbonate, thereby increasing plasma bicarbonate, which facilitates removal of hydrogen ion and lactate from the bloodstream and leads to raised blood pH .
Molecular Structure Analysis
The molecular formula of L-Lactic Acid-d3 Sodium Salt is C3H5NaO3 . The compound has a molecular weight of 115.08 g/mol . The InChI representation of the compound is InChI=1S/C3H6O3.Na/c1-2(4)3(5)6;/h2,4H,1H3,(H,5,6);/q;+1/p-1/t2-;/m0./s1/i1D3; .
Physical And Chemical Properties Analysis
L-Lactic Acid-d3 Sodium Salt has a molecular weight of 115.08 g/mol . It has one hydrogen bond donor and three hydrogen bond acceptors . The compound has a rotatable bond count of 1 . The exact mass and monoisotopic mass of the compound are 115.03246854 g/mol . The topological polar surface area of the compound is 60.4 Ų .
Wissenschaftliche Forschungsanwendungen
Forschung zum Zellstoffwechsel
L-Milchsäure-d3-Natriumsalz ist ein wertvolles Molekül für die Forschung zum Zellstoffwechsel . Es zeigt eine effiziente Umwandlung für die Energiegewinnung, die in bestimmten Fällen möglicherweise die Glukoseaufnahme übertrifft . Es verwendet Fettsäuren als alternative Brennstoffquelle und stimuliert Mitochondrien für eine verbesserte ATP-Produktion , was darauf hindeutet, dass es eine Rolle bei der Optimierung der zellulären Energieeffizienz spielt.
Neuroprotektionsforschung
Die Forschung legt nahe, dass this compound neuroprotektive Eigenschaften besitzt . Es schützt neuronale Zellen vor durch fettreiche Ernährung induziertem Zelltod und befasst sich mit möglichen Verbindungen zu neurodegenerativen Problemen im Zusammenhang mit Fettleibigkeit .
Antimikrobielle Forschung
This compound besitzt eine starke antimikrobielle Aktivität . Es erzeugt eine saure Umgebung, die das Wachstum schädlicher Bakterien hemmt , was es in der antimikrobiellen Forschung nützlich macht.
Ernährungswissenschaftliche Forschung
Im Bereich der Ernährungswissenschaft wird this compound verwendet, um verschiedene physiologische Prozesse zu verstehen, darunter den Energiestoffwechsel durch den Cori-Zyklus .
Chiraler Baustein
This compound wird als chiraler Baustein zur Herstellung von chiralen Pyrrolidin-Zwischenprodukten verwendet . Dieses Zwischenprodukt wird weiter zur Synthese von chiralen Pyrrolidinium-ionischen Flüssigkeiten verwendet
Wirkmechanismus
Target of Action
L-Lactic Acid-d3 Sodium Salt, also known as Sodium L-lactate-3,3,3-d3, primarily targets the metabolic pathways in cells . It plays a significant role in energy metabolism, contributing to pH regulation and acid-base equilibrium .
Mode of Action
Sodium L-lactate-3,3,3-d3 interacts with its targets by participating in various biochemical processes. It exhibits efficient conversion for energy production, potentially surpassing glucose uptake in certain instances, utilizing fatty acids as an alternative fuel source, and stimulating mitochondria for enhanced ATP production . This indicates a role in optimizing cellular energy efficiency .
Biochemical Pathways
Sodium L-lactate-3,3,3-d3 is involved in the Cori cycle, a metabolic pathway that regulates the conversion of lactate produced by anaerobic glycolysis in the muscles into glucose in the liver . This compound also affects the T cell migration and effector functions, indicating its role in the immune response .
Pharmacokinetics
It’s known that lactate ions are metabolized ultimately to carbon dioxide and water , which suggests that it follows the general ADME (Absorption, Distribution, Metabolism, and Excretion) properties of small molecules.
Result of Action
The action of Sodium L-lactate-3,3,3-d3 results in a variety of cellular effects. It inhibits T cell motility by interfering with glycolysis that is required for T cells to migrate . It also causes T cells to produce higher amounts of the proinflammatory cytokine IL-17 . Moreover, it triggers loss of cytolytic activity .
Action Environment
The action of Sodium L-lactate-3,3,3-d3 is influenced by the environmental factors. For instance, it extends to antimicrobial action by creating an acidic environment that inhibits harmful bacterial growth . The compound’s action, efficacy, and stability can be influenced by the pH of the environment, as lactate exists in different forms depending on the pH .
Safety and Hazards
While specific safety and hazard information for L-Lactic Acid-d3 Sodium Salt is not available, general precautions for handling similar compounds include ensuring adequate ventilation, wearing personal protective equipment, avoiding contact with eyes, skin, and clothing, and avoiding ingestion and inhalation .
Eigenschaften
IUPAC Name |
sodium;(2S)-3,3,3-trideuterio-2-hydroxypropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6O3.Na/c1-2(4)3(5)6;/h2,4H,1H3,(H,5,6);/q;+1/p-1/t2-;/m0./s1/i1D3; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGSFWBMYFKHRBD-QQAVFRBQSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)[O-])O.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])[C@@H](C(=O)[O-])O.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5NaO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
115.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

